![molecular formula C16H16BrFN2O4 B13983265 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)
2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- is a complex organic compound with the molecular formula C16H16BrFN2O4 and a molecular weight of 399.21 . This compound is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, along with a phenylmethoxy group and a chiral center at the 2-position of the propanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- typically involves the reaction of benzylamine derivatives with ®-(-)-benzyl glycidyl ether . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Reducing Agents: Such as hydrogen gas with palladium on carbon for reduction reactions.
Oxidizing Agents: Such as chromium trioxide or potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The presence of the nitro, bromo, and fluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biological processes through its interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-
- 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(benzyloxy)-, (2R)-
Uniqueness
The uniqueness of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. The presence of the bromo, fluoro, and nitro groups can enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H16BrFN2O4 |
|---|---|
Molekulargewicht |
399.21 g/mol |
IUPAC-Name |
(2R)-1-(2-bromo-5-fluoro-4-nitroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H16BrFN2O4/c17-13-6-16(20(22)23)14(18)7-15(13)19-8-12(21)10-24-9-11-4-2-1-3-5-11/h1-7,12,19,21H,8-10H2/t12-/m1/s1 |
InChI-Schlüssel |
LJAHPSMJKVOOLY-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H](CNC2=CC(=C(C=C2Br)[N+](=O)[O-])F)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CNC2=CC(=C(C=C2Br)[N+](=O)[O-])F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


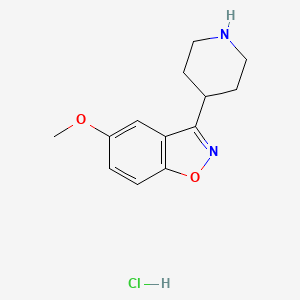
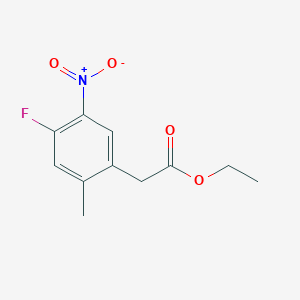

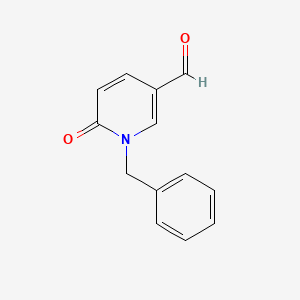
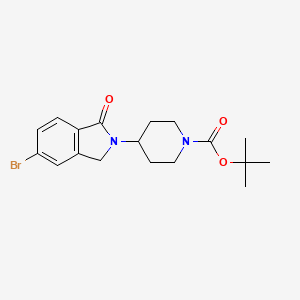

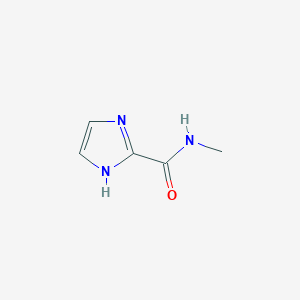
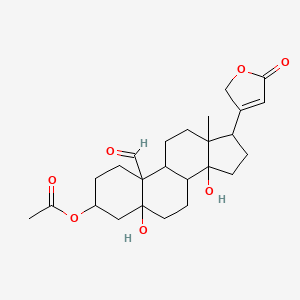

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
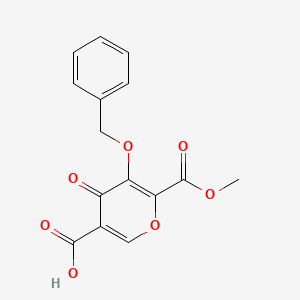

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
